molecular formula C11H12N2OS B2650839 (2Z)-2-cyano-N-(methylethyl)-3-(2-thienyl)prop-2-enamide CAS No. 340231-09-6

(2Z)-2-cyano-N-(methylethyl)-3-(2-thienyl)prop-2-enamide

Cat. No. B2650839
M. Wt: 220.29
InChI Key: WBZMJSOGTCYWDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-cyano-N-(methylethyl)-3-(2-thienyl)prop-2-enamide, also known as TPCA-1, is a small molecule inhibitor that targets the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This pathway is involved in the regulation of immune and inflammatory responses, cell growth, and survival. TPCA-1 has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

Mechanism Of Action

(2Z)-2-cyano-N-(methylethyl)-3-(2-thienyl)prop-2-enamide inhibits the NF-κB pathway by targeting the enzyme IKKβ, which is responsible for the activation of NF-κB. By inhibiting IKKβ, (2Z)-2-cyano-N-(methylethyl)-3-(2-thienyl)prop-2-enamide prevents the translocation of NF-κB into the nucleus, where it regulates the expression of various genes involved in immune and inflammatory responses, cell growth, and survival. (2Z)-2-cyano-N-(methylethyl)-3-(2-thienyl)prop-2-enamide has been shown to be a selective inhibitor of IKKβ, with minimal effects on other kinases.

Biochemical And Physiological Effects

In vitro studies have shown that (2Z)-2-cyano-N-(methylethyl)-3-(2-thienyl)prop-2-enamide inhibits the proliferation, migration, and invasion of cancer cells, as well as the production of pro-inflammatory cytokines and chemokines. In vivo studies have shown that (2Z)-2-cyano-N-(methylethyl)-3-(2-thienyl)prop-2-enamide inhibits the growth and metastasis of various cancer cell lines in mouse models, as well as the development of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. (2Z)-2-cyano-N-(methylethyl)-3-(2-thienyl)prop-2-enamide has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.

Advantages And Limitations For Lab Experiments

One advantage of using (2Z)-2-cyano-N-(methylethyl)-3-(2-thienyl)prop-2-enamide in lab experiments is its high selectivity for IKKβ, which minimizes off-target effects. In addition, (2Z)-2-cyano-N-(methylethyl)-3-(2-thienyl)prop-2-enamide has been shown to have good bioavailability and pharmacokinetic properties, which make it a promising candidate for in vivo studies. One limitation of using (2Z)-2-cyano-N-(methylethyl)-3-(2-thienyl)prop-2-enamide in lab experiments is its relatively low solubility in water, which can affect its bioavailability and potency.

Future Directions

There are several future directions for the research on (2Z)-2-cyano-N-(methylethyl)-3-(2-thienyl)prop-2-enamide. One direction is to study its potential therapeutic applications in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Another direction is to develop more potent and selective inhibitors of IKKβ, which can overcome the limitations of (2Z)-2-cyano-N-(methylethyl)-3-(2-thienyl)prop-2-enamide. Finally, the mechanisms of action of (2Z)-2-cyano-N-(methylethyl)-3-(2-thienyl)prop-2-enamide and its effects on other signaling pathways should be further elucidated to better understand its potential therapeutic applications.

Synthesis Methods

(2Z)-2-cyano-N-(methylethyl)-3-(2-thienyl)prop-2-enamide can be synthesized through a multi-step process that involves the reaction of 2-thiophenecarboxaldehyde with ethyl cyanoacetate to form the intermediate compound, which is then reacted with isopropylamine and acetic anhydride to produce (2Z)-2-cyano-N-(methylethyl)-3-(2-thienyl)prop-2-enamide. The yield of this synthesis method is around 40%, and the purity of the final product can be increased through recrystallization.

Scientific Research Applications

(2Z)-2-cyano-N-(methylethyl)-3-(2-thienyl)prop-2-enamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, (2Z)-2-cyano-N-(methylethyl)-3-(2-thienyl)prop-2-enamide has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast, lung, and pancreatic cancer. In addition, (2Z)-2-cyano-N-(methylethyl)-3-(2-thienyl)prop-2-enamide has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. In inflammation research, (2Z)-2-cyano-N-(methylethyl)-3-(2-thienyl)prop-2-enamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. (2Z)-2-cyano-N-(methylethyl)-3-(2-thienyl)prop-2-enamide has also been studied for its potential therapeutic applications in autoimmune disorders, such as multiple sclerosis and systemic lupus erythematosus.

properties

IUPAC Name

(Z)-2-cyano-N-propan-2-yl-3-thiophen-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-8(2)13-11(14)9(7-12)6-10-4-3-5-15-10/h3-6,8H,1-2H3,(H,13,14)/b9-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZMJSOGTCYWDB-TWGQIWQCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=CC1=CC=CS1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC(=O)/C(=C\C1=CC=CS1)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-cyano-N-(methylethyl)-3-(2-thienyl)prop-2-enamide

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